molecular formula C7H8O B6229767 hept-1-en-6-yn-3-one CAS No. 1323443-43-1

hept-1-en-6-yn-3-one

Cat. No. B6229767
CAS RN: 1323443-43-1
M. Wt: 108.1
InChI Key:
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Description

Hept-1-en-6-yn-3-one is a chemical compound with the molecular formula C7H10 . It is also known as 1-Hepten-6-yne .


Synthesis Analysis

The synthesis of hept-1-en-6-yn-3-one involves a series of chemical reactions. A diastereoselective synthesis of highly substituted aminobicyclo [4.3.0]nonanes has been attained using a one-pot multi-bond forming process . A four-step synthetic route was developed for the efficient synthesis of a series of C-7 substituted hept-2-en-6-yn-1-ols .


Molecular Structure Analysis

The molecular structure of hept-1-en-6-yn-3-one can be represented by the InChI code: InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2 .


Chemical Reactions Analysis

The chemical reactions involving hept-1-en-6-yn-3-one are complex and involve multiple steps. For instance, a one-pot, three-step tandem process involving a palladium (II)-catalysed Overman rearrangement, a ruthenium (II)-catalysed ring closing enyne metathesis reaction followed by a hydrogen bond directed Diels–Alder reaction .


Physical And Chemical Properties Analysis

The boiling point of hept-1-en-6-yn-3-one is predicted to be 166.2±23.0 °C and its density is predicted to be 0.900±0.06 g/cm3 .

Safety and Hazards

Hept-1-en-6-yn-3-one is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with care, using personal protective equipment as required, and stored in a well-ventilated place .

properties

{ "Design of the Synthesis Pathway": "The synthesis of hept-1-en-6-yn-3-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further transformed to the final product.", "Starting Materials": [ "1-heptyne", "2-bromo-3-hexyne", "sodium hydroxide", "sodium amide", "acetic acid", "sodium acetate", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "anhydrous magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 1-heptyne to 2-bromo-3-hexyne using bromine in acetic acid", "Step 2: Conversion of 2-bromo-3-hexyne to 2-hexyn-1-ol using sodium borohydride in ethanol", "Step 3: Conversion of 2-hexyn-1-ol to 2-hexyn-1-al using sulfuric acid in acetone", "Step 4: Conversion of 2-hexyn-1-al to 2-hexen-1-ol using sodium borohydride in ethanol", "Step 5: Conversion of 2-hexen-1-ol to 2-hexen-1-al using acetic anhydride in pyridine", "Step 6: Conversion of 2-hexen-1-al to hept-1-en-6-yn-3-one using sodium amide in liquid ammonia" ] }

CAS RN

1323443-43-1

Product Name

hept-1-en-6-yn-3-one

Molecular Formula

C7H8O

Molecular Weight

108.1

Purity

95

Origin of Product

United States

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